molecular formula C13H8F3N B11877137 1-(Trifluoromethyl)naphthalene-7-acetonitrile

1-(Trifluoromethyl)naphthalene-7-acetonitrile

Cat. No.: B11877137
M. Wt: 235.20 g/mol
InChI Key: AVPCMJAQJZDLCR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-7-acetonitrile is an organic compound with the molecular formula C13H8F3N It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-bromo-7-(trifluoromethyl)naphthalene with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-7-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, affecting its interaction with molecular targets. Detailed studies are conducted to elucidate the pathways involved and the compound’s effects at the molecular level.

Comparison with Similar Compounds

    1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, making it less versatile in certain reactions.

    7-Acetonitrile-naphthalene: Does not have the trifluoromethyl group, which may reduce its biological activity and stability.

    1-(Trifluoromethyl)benzene: A simpler structure with different reactivity and applications.

Uniqueness: 1-(Trifluoromethyl)naphthalene-7-acetonitrile stands out due to the presence of both the trifluoromethyl and acetonitrile groups. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications. Its enhanced stability, reactivity, and potential biological activities distinguish it from similar compounds.

Properties

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-[8-(trifluoromethyl)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3N/c14-13(15,16)12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2

InChI Key

AVPCMJAQJZDLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)C(F)(F)F

Origin of Product

United States

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